Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound belonging to the imidazopyridine family. This compound features a fused imidazo[1,2-a]pyridine core with a carboxylate ester group, making it significant in various chemical and biological applications. Its unique structure allows for interactions with biological targets, which is of interest in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of substituted imidazopyridines with isopropyl chloroformate in the presence of bases like triethylamine. The synthesis typically occurs in organic solvents under controlled conditions to achieve high yields and purity .
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is classified as:
The synthesis of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves:
The reaction conditions are critical; maintaining low temperatures helps prevent side reactions and degradation of sensitive intermediates. The use of continuous flow reactors in industrial settings enhances efficiency and consistency in product quality .
The molecular structure of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
| InChI Key | UJPGJFAYGSHACP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N2CCCCC2=N1)C(=O)OC(C)C |
The structure features a fused ring system that contributes to its biological activity and chemical reactivity .
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical transformations:
The mechanism of action for ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within biological pathways:
The physical properties include:
Key chemical properties include:
These properties make the compound suitable for various applications in research and industry .
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has diverse applications:
This compound represents a significant area of interest due to its potential applications across multiple scientific fields.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0